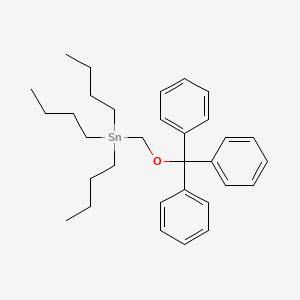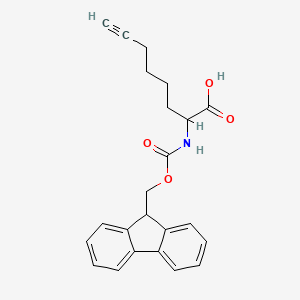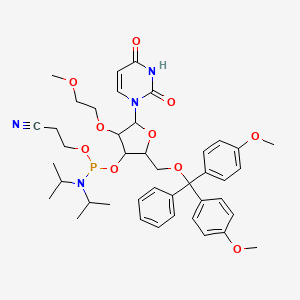![molecular formula C15H22N2O B8138789 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane](/img/structure/B8138789.png)
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspiro and an oxaspiro ring system.
Preparation Methods
The synthesis of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane typically involves multi-step synthetic routes. One common method includes the use of Prins cyclization, which allows for the construction of the spirocyclic scaffold in a single step . This method involves the reaction of a suitable aldehyde with an amine and an olefin under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimization of this synthetic route to improve yield and scalability .
Chemical Reactions Analysis
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of spirocyclic compounds.
Biological Studies: Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The spirocyclic structure provides a rigid framework that enhances its binding affinity and specificity .
Comparison with Similar Compounds
8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-Azaspiro[5.5]Undecane: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen and oxygen atoms, leading to different chemical properties and biological activities.
1-Oxa-8,10-Diazaspiro[5.5]Undecane:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tolyl group, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
8-(3-methylphenyl)-1-oxa-4,8-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-4-2-5-14(10-13)17-8-3-6-15(12-17)11-16-7-9-18-15/h2,4-5,10,16H,3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEJKBLSHWSXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC3(C2)CNCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3AR,6aS)-2-((5-methylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138708.png)



![(3aS,6aS)-N-(2-methylpropyl)-2-methylsulfonylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide](/img/structure/B8138747.png)
![8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one](/img/structure/B8138758.png)
![1-Methyl-4-Phenyl-1,8-Diazaspiro[4.5]Decan-2-One](/img/structure/B8138767.png)
![Rel-(2S,3Ar,7As)-2-((1H-Pyrazol-1-Yl)Methyl)-1-(Cyclopropylmethyl)Octahydro-1H-Pyrrolo[3,2-C]Pyridine](/img/structure/B8138769.png)
![8-Pyrimidin-2-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane](/img/structure/B8138793.png)
![Pyrazin-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8138796.png)
![(3aR,7aR)-N-(pyridin-3-yl)octahydrofuro[3,2-c]pyridine-3a-carboxamide](/img/structure/B8138804.png)
![1-(Cyclopropylmethyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8138805.png)
![3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B8138806.png)
![Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine](/img/structure/B8138811.png)
